molecular formula C12H13N3O B14779545 5-(Benzyloxy)-2-hydrazinylpyridine

5-(Benzyloxy)-2-hydrazinylpyridine

Cat. No.: B14779545
M. Wt: 215.25 g/mol
InChI Key: VZRDSAAPSOLNQQ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-hydrazinylpyridine is an organic compound that belongs to the class of pyridine derivatives It features a benzyloxy group attached to the fifth position of the pyridine ring and a hydrazinyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-hydrazinylpyridine typically involves the reaction of 5-(benzyloxy)pyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-hydrazinylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the benzyloxy group.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-2-hydrazinylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of probes for biological imaging and diagnostics.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-hydrazinylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxy group instead of a hydrazinyl group.

    1-Benzyloxy-5-phenyltetrazole: Contains a benzyloxy group but has a tetrazole ring instead of a pyridine ring.

    2-(Benzyloxy)-5-nitropyridine: Similar pyridine structure with a nitro group instead of a hydrazinyl group.

Uniqueness

5-(Benzyloxy)-2-hydrazinylpyridine is unique due to the presence of both the benzyloxy and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

(5-phenylmethoxypyridin-2-yl)hydrazine

InChI

InChI=1S/C12H13N3O/c13-15-12-7-6-11(8-14-12)16-9-10-4-2-1-3-5-10/h1-8H,9,13H2,(H,14,15)

InChI Key

VZRDSAAPSOLNQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)NN

Origin of Product

United States

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